molecular formula C19H24BNO7 B607341 Epetraborole R-mandelate CAS No. 1234563-15-5

Epetraborole R-mandelate

カタログ番号 B607341
CAS番号: 1234563-15-5
分子量: 389.21
InChIキー: GKQOYBLEEYTDIB-DEZAYANASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Epetraborole R-Mandelate is a potent and selective leucyl-tRNA synthetase inhibitor.

科学的研究の応用

Inhibitor for Mycobacterium abscessus

Epetraborole has been identified as a potent inhibitor against Mycobacterium abscessus, a challenging respiratory pathogen. Studies have highlighted its significant in vitro and in vivo efficacy, surpassing existing therapies like tigecycline. This opens new avenues for treating M. abscessus infections, especially in patients with high drug resistance and poor long-term outcomes (Kim et al., 2021).

Enhanced Efficacy with Norvaline

Research indicates that combining epetraborole with norvaline significantly increases its efficacy against Mycobacterium abscessus. This combination therapy demonstrated improved outcomes in in vivo models, suggesting a promising strategy for tackling M. abscessus infections (Sullivan et al., 2021).

Activity Against Nontuberculous Mycobacteria

Epetraborole shows potent activity against various nontuberculous mycobacteria (NTM), including Mycobacterium avium complex. It has been effective in combination with other agents, without significant antagonism, suggesting its potential as part of combination therapies for NTM infections (Destefano et al., 2022).

Drug-Drug Interaction Assessment

Assessments of epetraborole's interaction with major cytochrome P450 enzymes indicate a low risk of drug-drug interactions. This finding is crucial for its potential use in combination therapies, especially for complex treatment regimens in infectious diseases (Shafiee et al., 2022).

Efficacy in Chronic Mouse Lung Infection Model

Epetraborole demonstrates significant efficacy against Mycobacterium avium complex in a chronic mouse lung infection model, both as monotherapy and in combination with standard care. This highlights its potential in treating pulmonary infections caused by MAC (De et al., 2022).

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic/pharmacodynamic (PK/PD) analyses of epetraborole, especially in models of Mycobacterium avium complex lung disease, indicate its high bactericidal potential and effective intracellular penetration. This research is pivotal in understanding epetraborole's therapeutic potential and optimizing dosing regimens (Athale et al., 2022).

Clinical Tolerability and Pharmacokinetics

A Phase 1b study of epetraborole showed its tolerability and predictable pharmacokinetics at therapeutic dosages for Mycobacterium avium complex lung disease. Such studies are crucial in advancing epetraborole to clinical use (Eckburg et al., 2022).

In Vitro Activity Against MAC Isolates

In vitro studies have shown epetraborole's potent activity against Mycobacterium avium complex isolates, demonstrating its potential as a robust anti-MAC agent (Destefano et al., 2022).

PK-PD Target Attainment Analyses

PK-PD target attainment analyses support epetraborole's oral dosing regimen for treating Mycobacterium avium complex lung disease, providing a foundation for its clinical application (Bhavnani et al., 2022).

Population Pharmacokinetic Model Development

The development of a population pharmacokinetic model for epetraborole, using data from Phase 1 and 2 studies, is a critical step in determining its dosage for patients with Mycobacterium avium complex lung disease (Ganesan et al., 2022).

特性

CAS番号

1234563-15-5

製品名

Epetraborole R-mandelate

分子式

C19H24BNO7

分子量

389.21

IUPAC名

3-[[(3S)-3-(Aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol (R)-mandelate

InChI

InChI=1S/C11H16BNO4.C8H8O3/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;9-7(8(10)11)6-4-2-1-3-5-6/h1,3-4,10,14-15H,2,5-7,13H2;1-5,7,9H,(H,10,11)/t10-;7-/m11/s1

InChIキー

GKQOYBLEEYTDIB-DEZAYANASA-N

SMILES

OB1O[C@H](CN)C2=CC=CC(OCCCO)=C21.O[C@H](C3=CC=CC=C3)C(O)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Epetraborole R-Mandelate;  Epetraborole R Mandelate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epetraborole R-mandelate
Reactant of Route 2
Epetraborole R-mandelate
Reactant of Route 3
Epetraborole R-mandelate
Reactant of Route 4
Epetraborole R-mandelate
Reactant of Route 5
Reactant of Route 5
Epetraborole R-mandelate
Reactant of Route 6
Reactant of Route 6
Epetraborole R-mandelate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。